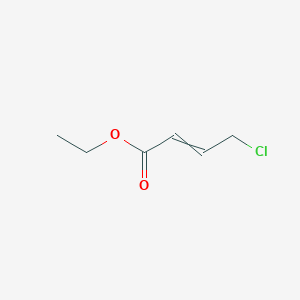

ethyl 4-chlorobut-2-enoate

CAS No.: 15333-22-9

Cat. No.: VC8342497

Molecular Formula: C6H9ClO2

Molecular Weight: 148.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 15333-22-9 |

|---|---|

| Molecular Formula | C6H9ClO2 |

| Molecular Weight | 148.59 g/mol |

| IUPAC Name | ethyl (E)-4-chlorobut-2-enoate |

| Standard InChI | InChI=1S/C6H9ClO2/c1-2-9-6(8)4-3-5-7/h3-4H,2,5H2,1H3/b4-3+ |

| Standard InChI Key | JJZUTSOGYBJOOF-ONEGZZNKSA-N |

| Isomeric SMILES | CCOC(=O)/C=C/CCl |

| SMILES | CCOC(=O)C=CCCl |

| Canonical SMILES | CCOC(=O)C=CCCl |

Introduction

Structural and Nomenclative Characteristics

Ethyl 4-chlorobut-2-enoate, systematically named ethyl (E)-4-chlorobut-2-enoate, belongs to the class of α,β-unsaturated esters. The compound’s IUPAC name reflects the positions of the chlorine substituent (C4) and the ethyl ester group (C1). Its structure features a planar -hybridized carbon at C2 and C3, creating a conjugated system that enhances electrophilicity at the β-carbon . The chlorine atom at C4 introduces steric and electronic effects that modulate reactivity, as seen in its participation in elimination and nucleophilic substitution reactions .

Table 1: Fundamental Properties of Ethyl 4-Chlorobut-2-enoate

| Property | Value | Source |

|---|---|---|

| CAS Number | 15333-22-9 | |

| Molecular Formula | ||

| Molecular Weight | 148.59 g/mol | |

| Exact Mass | 148.029 g/mol | |

| PSA (Polar Surface Area) | 26.3 Ų | |

| LogP (Partition Coefficient) | 1.34 |

Synthesis and Manufacturing

Chlorination of 3-Butenoic Acid

The synthesis of ethyl 4-chlorobut-2-enoate typically begins with the chlorination of 3-butenoic acid. In a procedure adapted from Masters and Sorensen (1990), 3-butenoic acid undergoes electrophilic addition with chlorine gas or in the presence of a radical initiator, yielding 4-chlorocrotonic acid . This intermediate is isolated via recrystallization from a 1:4 -pentane mixture, achieving a 75% yield .

Esterification with Ethanol

The carboxylic acid group of 4-chlorocrotonic acid is subsequently esterified using ethanol. In a nitrogen atmosphere, 4-chlorocrotonic acid is dissolved in anhydrous with catalytic (4-dimethylaminopyridine). Ethanol (1.2 equivalents) and (N,N'-diisopropylcarbodiimide, 1.05 equivalents) are added at 0°C, and the reaction proceeds to room temperature over 4 hours . The crude product is purified via flash chromatography (1:199 to 2:98 -pentane gradient), yielding ethyl 4-chlorobut-2-enoate as a colorless oil .

Table 2: Key Synthetic Parameters

| Parameter | Condition | Source |

|---|---|---|

| Chlorination Reagent | or | |

| Esterification Catalyst | ||

| Solvent System | -pentane | |

| Yield | 75% (chlorination step) |

Physicochemical Properties

Spectral Characterization

-

NMR Spectroscopy: The -NMR spectrum exhibits signals for the ethyl group ( 1.3 ppm, triplet, 3H; 4.2 ppm, quartet, 2H), the conjugated double bond ( 6.3 ppm, doublet, 1H; 6.1 ppm, doublet, 1H), and the chlorine-bearing methylene group ( 3.8 ppm, multiplet, 2H) .

-

IR Spectroscopy: Strong absorption bands at 1720 cm (C=O stretch) and 1640 cm (C=C stretch) confirm the ester and conjugated alkene functionalities .

Thermodynamic Data

Experimental measurements of boiling and melting points are scarce, but computational estimates suggest a boiling point of ~180°C and a melting point below -20°C due to the compound’s oily consistency . The density is approximated at 1.12 g/cm, typical for halogenated esters .

Reactivity and Synthetic Applications

Conjugate Addition-Cyclopropanation Sequences

Ethyl 4-chlorobut-2-enoate serves as a key substrate in copper-catalyzed enantioselective cyclopropanation. In a landmark study by Den Hartog et al. (2010), the compound reacted with Grignard reagents in the presence of a chiral Cu(I) catalyst, forming trans-1-alkyl-2-substituted cyclopropanes with >90% enantiomeric excess . The chlorine atom facilitates intramolecular enolate trapping, enabling high stereocontrol .

Nucleophilic Substitution Reactions

The chlorine at C4 undergoes substitution with nucleophiles such as amines or alkoxides. For example, treatment with sodium ethoxide in ethanol replaces chlorine with an ethoxy group, yielding ethyl 4-ethoxybut-2-enoate . This reactivity is exploited in the synthesis of β-amino esters, which are precursors to pharmaceuticals .

Table 3: Representative Reactions

| Reaction Type | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Cyclopropanation | RMgX, Cu(I) catalyst | trans-Cyclopropanes | 85–92% | |

| Nucleophilic Substitution | NaOEt, EtOH | Ethyl 4-ethoxybut-2-enoate | 78% |

Recent Advances and Future Directions

Recent studies highlight its role in asymmetric catalysis, particularly in the synthesis of cyclopropane-containing natural products . Future research may explore its utility in photoaffinity labeling or as a building block for bioactive molecules. Computational modeling of its reactivity could further optimize synthetic protocols.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume